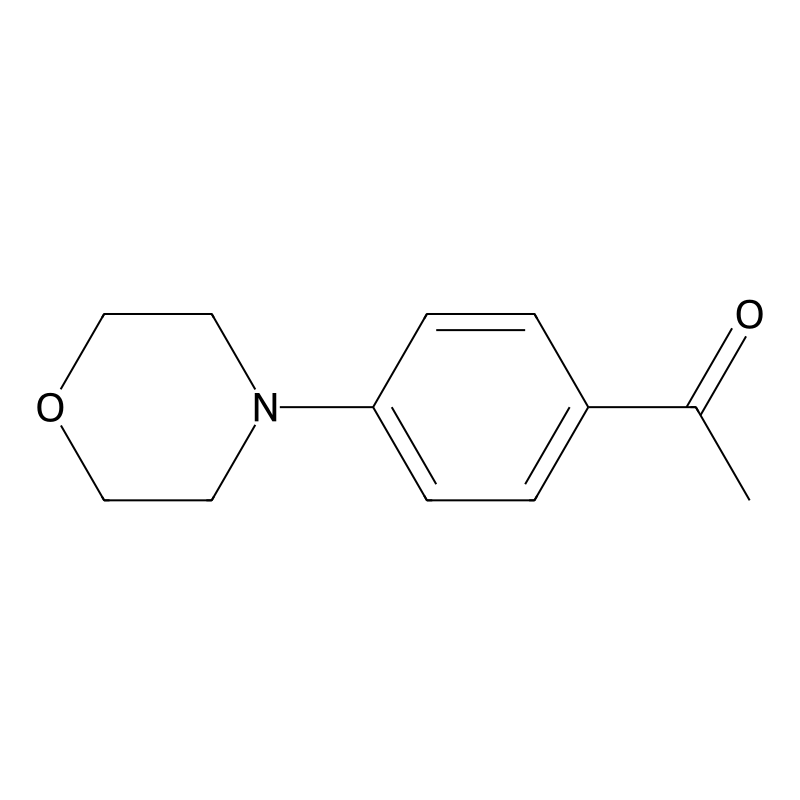4'-Morpholinoacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
'-MAP can be used as a building block in the synthesis of more complex molecules. For example, researchers have used 4'-MAP to synthesize novel Schiff bases and pyrazole derivatives [1, 2]. These compounds have potential applications in medicinal chemistry and materials science.
- [1] Synthesis of Schiff bases derived from 4′-Morpholinoacetophenone and their antimicrobial activities European Journal of Medicinal Chemistry (2010)
- [2] Expeditious Synthesis of Functionalized Pyrazole Derivatives from 4′-Morpholinoacetophenone under Solvent-Free Conditions Chinese Journal of Chemistry (2010)
Polymers
'-MAP can be used to create polymers. Researchers have investigated the use of 4'-MAP in the synthesis of copololymers [3]. These copolymers have potential applications in the development of new materials with specific properties.
4'-Morpholinoacetophenone, with the chemical formula CHNO and CAS number 39910-98-0, is an organic compound characterized by a morpholino group attached to the para position of an acetophenone structure. This compound has a molecular weight of approximately 205.26 g/mol. It appears as a crystalline powder, typically yellow to brown in color, and has a melting point range of 94°C to 98°C .
The structure of 4'-Morpholinoacetophenone can be represented as follows:
This compound is notable for its ability to interact with various biological systems and its potential applications in medicinal chemistry.
- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
- Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds when treated with reagents like alkyl halides or acyl chlorides in the presence of a base.
4'-Morpholinoacetophenone exhibits significant biological activity, particularly in the context of enzyme inhibition. It has been identified as an inhibitor of acetylcholinesterase, an enzyme critical for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, impacting neural signaling and potentially contributing to therapeutic effects in conditions like Alzheimer's disease .
Additionally, studies have shown that 4'-Morpholinoacetophenone possesses antiproliferative properties against cancer cell lines such as HeLa cells, indicating its potential as an anticancer agent. The compound induces apoptosis (programmed cell death), which is a desirable effect in cancer treatment .
The synthesis of 4'-Morpholinoacetophenone can be achieved through several methods. A common synthetic route involves the reaction between 4-chloroacetophenone and morpholine in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production
In industrial settings, production is often carried out using large-scale batch reactors where conditions are optimized for high yield and purity. Key factors include careful control of temperature, pressure, and reaction time to ensure consistent product quality.
4'-Morpholinoacetophenone has diverse applications across various fields:
- Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in developing anti-cancer agents and treatments for neurodegenerative diseases due to its enzyme inhibition properties.
- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
- Research: Investigated for its biological activities, including enzyme inhibition and receptor binding studies .
The interaction studies of 4'-Morpholinoacetophenone reveal its role as a ligand that assists in the transfer of heavy metal ions through interfacial complexation processes. This mechanism involves forming complexes at the interface between two immiscible electrolyte solutions (ITIES), which could have implications for bioremediation and environmental chemistry.
Furthermore, its inhibitory action on cyclooxygenase enzymes (COX-1) suggests potential anti-inflammatory properties, making it a candidate for further research into non-steroidal anti-inflammatory drugs .
Several compounds share structural similarities with 4'-Morpholinoacetophenone. Here are some notable examples:
| Compound Name | Structure Characteristics |
|---|---|
| 3'-Fluoro-4'-morpholinoacetophenone | Contains a fluoro group at the meta position; exhibits different reactivity profiles. |
| 4'-Piperidinoacetophenone | Similar structure but with a piperidine group instead of morpholine; explored for similar biological activities. |
| 3'-Chloro-4'-morpholinoacetophenone | Contains a chloro substituent; may have differing pharmacological effects compared to 4'-Morpholinoacetophenone. |
These compounds exhibit unique chemical and biological properties due to variations in their substituents, which can influence their reactivity and interactions with biological targets.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








